molecular formula C7H7N3O3 B1602875 2-Methyl-5-nitronicotinamide CAS No. 27715-68-0

2-Methyl-5-nitronicotinamide

Cat. No. B1602875
Key on ui cas rn: 27715-68-0
M. Wt: 181.15 g/mol
InChI Key: UKZVQIOQFZXJPF-UHFFFAOYSA-N
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Patent
US04053608

Procedure details

A mixture of 0.9 g of 2-methyl-5-nitronicotinamide and 0.9 g of n-butylisocyanate in 40 ml of anhydrous toluene was refluxed for 18 hours. Unreacted nicotinamide (0.2 g) was filtered off and the filtrate was chromatographed over silica gel to give 0.6 g of the desired product. mp 111° - 112° C.
Quantity
0.9 g
Type
reactant
Reaction Step One
Quantity
0.9 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:10]=[CH:9][C:8]([N+:11]([O-:13])=[O:12])=[CH:7][C:3]=1[C:4]([NH2:6])=[O:5].[CH2:14]([N:18]=[C:19]=[O:20])[CH2:15][CH2:16][CH3:17]>C1(C)C=CC=CC=1>[CH2:14]([NH:18][C:19](=[O:20])[NH:6][C:4]([C:3]1[C:2]([CH3:1])=[N:10][CH:9]=[C:8]([N+:11]([O-:13])=[O:12])[CH:7]=1)=[O:5])[CH2:15][CH2:16][CH3:17]

Inputs

Step One
Name
Quantity
0.9 g
Type
reactant
Smiles
CC1=C(C(=O)N)C=C(C=N1)[N+](=O)[O-]
Name
Quantity
0.9 g
Type
reactant
Smiles
C(CCC)N=C=O
Name
Quantity
40 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 18 hours
Duration
18 h
FILTRATION
Type
FILTRATION
Details
Unreacted nicotinamide (0.2 g) was filtered off
CUSTOM
Type
CUSTOM
Details
the filtrate was chromatographed over silica gel

Outcomes

Product
Name
Type
product
Smiles
C(CCC)NC(NC(=O)C=1C(=NC=C(C1)[N+](=O)[O-])C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.6 g
YIELD: CALCULATEDPERCENTYIELD 43.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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